molecular formula C19H22N4O2 B6454897 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-81-1

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454897
CAS No.: 2549034-81-1
M. Wt: 338.4 g/mol
InChI Key: QUCFYEKODMHTOI-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl and ethoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share a similar core structure but differ in their substituents.

    Other Carboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of its tert-butyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-5-25-14-8-6-13(7-9-14)20-18(24)15-10-11-17-21-16(19(2,3)4)12-23(17)22-15/h6-12H,5H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFYEKODMHTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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